2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-ethanone
Overview
Description
2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-ethanone is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Antimicrobial Activity : This compound is involved in the synthesis of new pyridine derivatives, which exhibit antimicrobial activity against bacteria and fungi. Patel et al. (2011) synthesized 2-amino substituted benzothiazoles and pyridin-3-yl methanones, demonstrating variable and modest antimicrobial activities (Patel, Agravat, & Shaikh, 2011).
Cytotoxic Studies and Spectroscopic Characterization : Govindhan et al. (2017) focused on synthesizing a compound using a click chemistry approach starting with 2-azido-1-(4-(6-flurobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone. The study included spectroscopic characterization and cytotoxicity evaluations, providing insights for further biological applications (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
Antibacterial Activity of Piperidine Derivatives : Merugu et al. (2010) investigated the synthesis of piperidine containing pyrimidine imines and thiazolidinones, which were screened for their antibacterial activity. The compounds were synthesized under microwave irradiation, highlighting the role of piperidine derivatives in antibacterial applications (Merugu, Ramesh, & Sreenivasulu, 2010).
Chemical Synthesis and Characterization
Microwave Assisted Synthesis : Another study by Merugu et al. (2010) explored the microwave-assisted synthesis of isoindoline-1, 3-diones, again showcasing the chemical versatility of piperidine derivatives. The synthesized compounds were characterized and tested for antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).
Piperidine Chemistry in Synthesis : Ravindran et al. (2008) reported a procedure for the synthesis of highly substituted piperidines. This highlights the significant role of piperidine chemistry in the formation of complex organic compounds, which are valuable in various chemical syntheses (Ravindran, Muthusubramanian, & Perumal, 2008).
Industrial and Pharmaceutical Applications
Ethylene Oligomerization Studies : Nyamato et al. (2016) conducted studies involving nickel(II) complexes chelated by (amino)pyridine ligands, which included reductions of compounds like 2-methoxy-N-(1-(pyridin-2-yl)ethylidene)ethanamine. These studies are significant for understanding the reactivity trends and influence of complex structure on ethylene oligomerization reactions, which are important in industrial applications (Nyamato, Ojwach, & Akerman, 2016).
Antiallergy Activity : Walsh et al. (1989) synthesized a series of piperidines and evaluated them for antiallergy activity. This research indicates the potential pharmaceutical applications of these compounds in treating allergies (Walsh, Franzyshen, & Yanni, 1989).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-amino-1-[4-(methoxymethyl)piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-13-7-8-2-4-11(5-3-8)9(12)6-10/h8H,2-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVXEXPVSOVZOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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